molecular formula C11H14O B2533666 6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-ol CAS No. 1659-93-4

6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-ol

Cat. No.: B2533666
CAS No.: 1659-93-4
M. Wt: 162.232
InChI Key: NLTRUPDJDOOHGC-UHFFFAOYSA-N
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Description

6,7,8,9-tetrahydro-5H-benzo7annulen-2-ol is an organic compound with the molecular formula C11H14O It is a member of the benzoannulene family, characterized by a fused ring system that includes both aromatic and non-aromatic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7,8,9-tetrahydro-5H-benzo7annulen-2-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reduction of a suitable benzoannulene derivative using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reaction is usually carried out in an inert atmosphere to prevent oxidation and at temperatures ranging from 0°C to room temperature.

Industrial Production Methods

Industrial production of 6,7,8,9-tetrahydro-5H-benzo7annulen-2-ol may involve more scalable processes, such as catalytic hydrogenation of benzoannulene derivatives. Catalysts like palladium on carbon (Pd/C) are often used to facilitate the hydrogenation process, which is conducted under high pressure and moderate temperatures to achieve high yields.

Chemical Reactions Analysis

Types of Reactions

6,7,8,9-tetrahydro-5H-benzo7annulen-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Further reduction can lead to the formation of fully saturated analogs.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in an inert atmosphere.

    Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) under controlled conditions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of fully saturated analogs.

    Substitution: Introduction of halogens, nitro groups, or other functional groups on the aromatic ring.

Scientific Research Applications

6,7,8,9-tetrahydro-5H-benzo7annulen-2-ol has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 6,7,8,9-tetrahydro-5H-benzo7annulen-2-ol depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular pathways involved can vary, but typically include binding to active sites or altering the conformation of target proteins.

Comparison with Similar Compounds

Similar Compounds

  • 6,7,8,9-tetrahydro-5H-benzo7annulen-5-ol
  • 2-bromo-6,7,8,9-tetrahydro-5H-benzo7annulen-5-ol
  • 6,7,8,9-tetrahydro-5H-benzo7annulen-6-carbonitrile

Uniqueness

6,7,8,9-tetrahydro-5H-benzo7annulen-2-ol is unique due to its specific hydroxyl group position, which influences its reactivity and interaction with other molecules. This structural feature distinguishes it from other similar compounds and can lead to different chemical and biological properties.

Properties

IUPAC Name

6,7,8,9-tetrahydro-5H-benzo[7]annulen-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O/c12-11-7-6-9-4-2-1-3-5-10(9)8-11/h6-8,12H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLTRUPDJDOOHGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(CC1)C=C(C=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1659-93-4
Record name 6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-ol
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